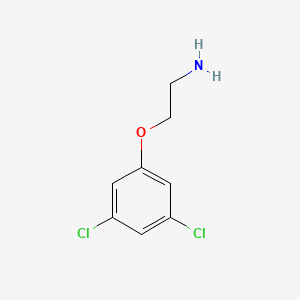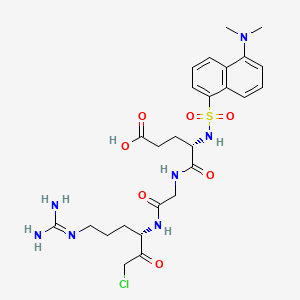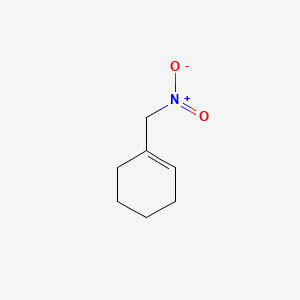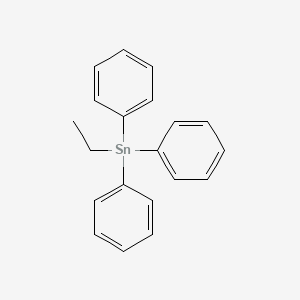
EINECS 223-581-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Glu(OtBu)-OH.DCHA, also known as N-benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester dicyclohexylamine salt, is a derivative of glutamic acid. This compound is primarily used in peptide synthesis as a protecting group for the carboxyl group of glutamic acid. Its chemical formula is C19H25NO6 and it has a molecular weight of 367.40 g/mol .
Wissenschaftliche Forschungsanwendungen
Z-Glu(OtBu)-OH.DCHA has several applications in scientific research:
Peptide Synthesis: It is widely used as a protecting group for the carboxyl group of glutamic acid in peptide synthesis.
Nuclear Magnetic Resonance (NMR) Studies: It is used to detect and analyze glutamic acid residues in other compounds.
Organic Synthesis: It acts as a protecting group in the synthesis of various organic compounds and peptides.
Vorbereitungsmethoden
The preparation of Z-Glu(OtBu)-OH.DCHA typically involves the esterification of glutamic acid with benzyl alcohol and tert-butyl alcohol. The process includes the following steps:
Esterification Reaction: Glutamic acid is mixed with benzyl alcohol and tert-butyl alcohol in a suitable solvent.
Purification: After the reaction, the product is purified through filtration or extraction to obtain Z-Glu(OtBu)-OH.DCHA in its pure form.
Analyse Chemischer Reaktionen
Z-Glu(OtBu)-OH.DCHA undergoes various chemical reactions, including:
Substitution Reactions: It can react with amino and carboxyl groups in amino acids and biomolecules, making it useful as a protecting group in organic synthesis.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The benzyloxycarbonyl (Cbz) group can be removed through hydrogenolysis using palladium on carbon (Pd/C) as a catalyst.
Common reagents used in these reactions include DCC, EDC, and Pd/C. The major products formed from these reactions are the deprotected amino acids and peptides .
Wirkmechanismus
The primary mechanism of action of Z-Glu(OtBu)-OH.DCHA involves its role as a protecting group. It protects the carboxyl group of glutamic acid during peptide synthesis, preventing unwanted reactions. The benzyloxycarbonyl group can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides .
Vergleich Mit ähnlichen Verbindungen
Z-Glu(OtBu)-OH.DCHA is similar to other glutamic acid derivatives such as:
Fmoc-Glu(OtBu)-OH: This compound uses the fluorenylmethyloxycarbonyl (Fmoc) group as a protecting group instead of the benzyloxycarbonyl group.
Boc-Glu(OtBu)-OH: This compound uses the tert-butyloxycarbonyl (Boc) group as a protecting group.
Compared to these compounds, Z-Glu(OtBu)-OH.DCHA offers unique advantages in terms of stability and ease of removal of the protecting group .
Eigenschaften
CAS-Nummer |
3967-21-3 |
|---|---|
Molekularformel |
C29H46N2O6 |
Molekulargewicht |
518.7 g/mol |
IUPAC-Name |
N-cyclohexylcyclohexanamine;(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-14(19)10-9-13(15(20)21)18-16(22)23-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21);11-13H,1-10H2/t13-;/m0./s1 |
InChI-Schlüssel |
TZJOIDXKFOTKCW-ZOWNYOTGSA-N |
SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Isomerische SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Kanonische SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Key on ui other cas no. |
3967-21-3 |
Sequenz |
X |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![undecacyclo[18.14.2.02,19.03,16.04,33.05,14.06,11.07,32.024,36.027,35.029,34]hexatriaconta-1(35),2(19),3(16),4,6(11),7,9,12,14,17,20,22,24(36),25,27,29(34),30,32-octadecaene](/img/structure/B1607037.png)


